molecular formula C12H22N2O2 B2613761 tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate CAS No. 147632-34-6

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate

Katalognummer: B2613761
CAS-Nummer: 147632-34-6
Molekulargewicht: 226.32
InChI-Schlüssel: ZVFIWIQKOQJBCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate is a valuable spirocyclic building block in medicinal chemistry and drug discovery. This compound features a synthetically versatile 6-azaspiro[2.5]octane scaffold, a structure characterized by a cyclopropane ring spiro-fused to a piperidine ring. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine is a critical feature, allowing for further synthetic elaboration under standard conditions. The 6-azaspiro[2.5]octane core is a privileged structure in pharmaceutical research. Its three-dimensional geometry and spirocyclic nature contribute to favorable properties in drug candidates, such as improved metabolic stability and enhanced selectivity. This scaffold has demonstrated significant research value in the development of novel therapeutic agents. Patent literature indicates its application in the synthesis of compounds for the treatment of cardiovascular disease . Furthermore, structurally similar azaspiro[2.5]octane derivatives are investigated as muscarinic agonists for potential use in treating neurological conditions, including cognitive disorders and neuropathic pain . The compound is intended for research and development purposes only. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this product for their specific applications. For laboratory use only. Not for diagnostic, therapeutic, or veterinary use.

Eigenschaften

IUPAC Name

tert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFIWIQKOQJBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the spirocyclic structure.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted carbamate derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions can yield diverse derivatives that are useful in further synthetic applications.

Medicinal Chemistry

In the realm of drug discovery, this compound is being explored for its potential therapeutic applications. Its spirocyclic structure is particularly appealing for the design of new drugs with improved pharmacokinetic properties. Research indicates that it may exhibit activity against specific biological targets, making it a candidate for developing novel pharmaceuticals .

Case Study:
A study investigating the interaction of tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate with metabotropic glutamate receptor 2 (mGluR2) suggests its potential role in treating neuropsychiatric disorders. The compound's ability to modulate receptor activity could lead to advancements in therapies for conditions such as anxiety and depression .

Biological Research

The compound is under investigation for its bioactive properties, which may include antimicrobial and anticancer activities. Researchers are assessing its efficacy against various pathogens and cancer cell lines, focusing on its mechanism of action and interaction with cellular targets.

Industrial Applications

In industrial settings, tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate is utilized in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for producing compounds used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds:

Compound NameStructureApplication
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateStructureDrug development
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochlorideStructurePharmaceutical intermediates

Wirkmechanismus

The mechanism of action of tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and selectivity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Ring Size and Rigidity : The 6-azaspiro[2.5]octane system (target compound) provides greater conformational rigidity compared to larger rings like azepane (7-membered), enhancing binding specificity in enzyme inhibition .
  • Substituent Position : The 1-position carbamate in the target compound vs. the 8-position in 5-azaspiro[2.5]octane derivatives alters steric interactions in synthetic intermediates, affecting reaction yields in cross-coupling steps .
  • Bioactivity : Analogous compounds with smaller spiro systems (e.g., 2-azaspiro[3.3]heptane) exhibit reduced metabolic stability in preclinical models compared to the target compound .

Stability and Toxicity Profiles

  • Target Compound: Stable under standard storage conditions (2–8°C, inert atmosphere). No acute toxicity data available, but structurally related spirocarbamates show low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) .
  • Hydrochloride Derivatives: tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride (C₁₃H₂₅ClN₂O₂) exhibits improved solubility in aqueous buffers but higher hygroscopicity .

Biologische Aktivität

Chemical Structure and Properties

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate, with the molecular formula C12H22N2O2, features a unique spirocyclic structure that combines a tert-butyl group with a carbamate moiety and an azaspiro framework. This distinctive arrangement is believed to influence its biological activity significantly, making it an interesting compound in medicinal chemistry.

Biological Activity

The biological activity of tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound's carbamate group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism suggests therapeutic potential in treating various diseases by modulating enzyme functions.

The mechanism of action involves:

  • Binding Affinity : The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, modulating their activity effectively.
  • Steric Hindrance : The tert-butyl group provides steric hindrance, which increases selectivity and reduces unwanted interactions.
  • Hydrogen Bonding : The carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity and stability.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

  • Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains, suggesting that tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate may possess similar properties.
  • Anticancer Potential : Research indicates that certain spirocyclic compounds exhibit anticancer activity, which warrants further investigation into this compound's potential in cancer therapeutics.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological properties of tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate:

Compound NameStructure TypeNotable Properties
Tert-butyl 6-azaspiro[3.3]heptane-2-carboxylateSpirocyclicPotential anticancer activity
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateOxa-spirocyclicExhibits antimicrobial properties
6-Azaspiro[4.5]decane derivativesSpirocyclicStudied for neuroprotective effects

This table illustrates how the unique structure of tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate may confer distinct biological activities compared to other spirocyclic compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Antimicrobial Properties : A derivative similar to tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in infectious diseases.
  • Anticancer Research : Investigations into related spirocyclic compounds revealed their ability to inhibit tumor growth in vitro and in vivo models, suggesting that tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate may also exhibit similar anticancer properties.
  • Enzyme Inhibition Studies : Experiments focusing on enzyme inhibition showed that compounds with similar structures could effectively inhibit key metabolic enzymes, which could be relevant for drug development targeting metabolic disorders.

Q & A

Basic: What are the key challenges in synthesizing tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate, and how can reaction conditions be optimized?

Answer:
Synthesis of this spirocyclic carbamate requires precise control over cyclopropane ring formation and carbamate protection. Key challenges include low yields due to steric hindrance during spiro-annulation and competing side reactions. Optimization strategies include:

  • Catalytic systems : Use of palladium or copper catalysts to promote cyclopropanation .
  • Temperature control : Reactions performed at −78°C to stabilize intermediates .
  • Protection/deprotection : Sequential use of tert-butyloxycarbonyl (Boc) groups to prevent unwanted ring-opening .
    Reference synthetic protocols for analogous spiro compounds (e.g., 6-azaspiro[2.5]octane derivatives) in patents and academic literature provide guidance for reproducibility .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming spirocyclic geometry and Boc group integrity. Look for characteristic shifts: Boc carbonyl (~150 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) .
  • HRMS : High-resolution mass spectrometry (e.g., LTQ-Orbitrap) validates molecular formula, with careful attention to isotopic patterns due to chlorine or fluorine impurities .
  • HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for MAGL inhibitors derived from 6-azaspiro[2.5]octane scaffolds?

Answer:
Discrepancies in IC50_{50} values or selectivity profiles may arise from:

  • Stereochemical variations : Enantiomeric purity of the spirocyclic core affects binding to MAGL’s catalytic triad .
  • Assay conditions : Differences in substrate concentration (e.g., use of 4-nitrophenyl acetate vs. arachidonoyl substrates) impact activity measurements .
  • Metabolic stability : Boc-protected derivatives may exhibit longer half-lives in vitro but poorer membrane permeability in vivo .
    Validate findings using orthogonal assays (e.g., competitive ABPP for MAGL inhibition) and cross-reference with crystallographic data from PDB entries (e.g., 6TA ligand) .

Advanced: What computational strategies are effective for predicting the conformational stability of 6-azaspiro[2.5]octane derivatives in drug design?

Answer:

  • Molecular Dynamics (MD) : Simulate spirocyclic ring puckering and Boc group orientation under physiological conditions (e.g., 310 K, explicit solvent models) .
  • Density Functional Theory (DFT) : Calculate strain energy (~10–15 kcal/mol for cyclopropane rings) to prioritize synthetically accessible conformers .
  • Docking studies : Use MAGL crystal structures (PDB: 6TA) to predict binding poses and optimize substituents for hydrophobic interactions .

Basic: How should researchers handle safety and storage protocols for tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at −20°C to prevent Boc group hydrolysis .
  • Handling : Use explosion-proof equipment and avoid sparks; cyclopropane derivatives are thermally unstable .
  • Waste disposal : Neutralize with aqueous base (e.g., NaOH) before incineration to avoid releasing toxic amines .

Advanced: What strategies are employed to enhance the bioavailability of 6-azaspiro[2.5]octane-based MAGL inhibitors?

Answer:

  • Prodrug design : Replace Boc with labile esters (e.g., pivaloyloxymethyl) for improved intestinal absorption .
  • Lipidization : Introduce fluorine or trifluoromethyl groups to increase logP and BBB penetration .
  • Co-crystallization : Polymorphic Form A (as in Europäisches Patentblatt) enhances solubility by 3–5× in aqueous buffers .

Basic: What are the common synthetic intermediates for tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate, and how are they characterized?

Answer:

  • Key intermediates :
    • 6-Azaspiro[2.5]octane-1-carboxylic acid (CAS: 871727-05-8), used for Boc protection .
    • Iodo-derivatives (e.g., rel-tert-butyl 12-iodo-1-oxo-9-azadispiro[4.0.56^6.15^5]dodecane-9-carboxylate) for cross-coupling .
  • Characterization : X-ray crystallography confirms spirocyclic geometry, while TLC monitors Boc deprotection .

Advanced: How do structural modifications to the 6-azaspiro[2.5]octane core influence selectivity toward MAGL versus other serine hydrolases?

Answer:

  • Substituent effects :
    • Bulky groups (e.g., 4-(trifluoromethyl)benzyl) reduce off-target activity by sterically blocking FAAH binding .
    • Polar substituents (e.g., hydroxymethyl) improve solubility but may decrease MAGL affinity .
  • Pharmacophore mapping : Align spirocyclic nitrogen with MAGL’s catalytic serine (Ser122) using 3D-QSAR models .

Basic: What analytical techniques are used to detect degradation products of tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate?

Answer:

  • LC-MS/MS : Monitor Boc cleavage products (e.g., 6-azaspiro[2.5]octan-1-amine) with MRM transitions .
  • FTIR : Detect carbonyl loss (Boc degradation) via shifts in ~1680 cm1^{-1} peaks .
  • Stability studies : Accelerated aging at 40°C/75% RH identifies degradation pathways (e.g., cyclopropane ring-opening) .

Advanced: How can researchers leverage spirocyclic carbamates as versatile intermediates for diversifying lead compounds?

Answer:

  • Post-functionalization : Perform Suzuki-Miyaura couplings on halogenated spirocycles (e.g., iodo-derivatives) .
  • Ring-opening reactions : Acidic cleavage of cyclopropane yields linear amines for peptide conjugation .
  • Dynamic combinatorial chemistry : Use spirocyclic cores as rigid scaffolds to generate focused libraries targeting serine hydrolases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.